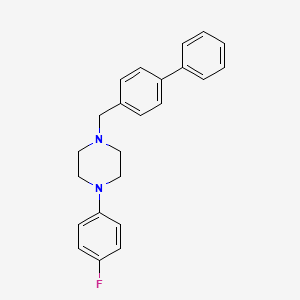

1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine and its derivatives typically involves condensation reactions, showcasing the versatility and complexity of organic synthesis techniques. Notable methods include the reaction between carbamimide and 3-fluorobenzoic acid in the presence of coupling agents, under basic conditions, to form specific piperazine derivatives with high yields and purity [Sanjeevarayappa et al., 2015]. Another approach utilizes microwave irradiation under solvent-free conditions to efficiently synthesize piperazine thiosemicarbazones, highlighting the application of green chemistry principles in the synthesis process [Li & Zhao, 2008].

Molecular Structure Analysis

The molecular structure of 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine derivatives has been extensively studied using X-ray diffraction techniques, revealing detailed insights into their crystallography. These studies show that the molecules often crystallize in specific space groups with defined cell dimensions, indicating the influence of molecular substitutions on their structural configuration [Özbey et al., 1998].

Chemical Reactions and Properties

Chemical reactions involving 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine are characterized by their reactivity towards various functional group transformations. These compounds undergo reactions such as O-demethylation, N-dealkylation, and hydroxylation, demonstrating their versatile chemical behavior which is crucial for the development of pharmacologically active derivatives [Kawashima et al., 1991].

Physical Properties Analysis

The physical properties of 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. X-ray crystallography studies provide comprehensive data on their crystalline state, showcasing the impact of molecular substitutions on their physical characteristics [Awasthi et al., 2014].

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with biological targets, are pivotal for their potential therapeutic applications. Research indicates that specific derivatives exhibit antimicrobial activities, with their efficacy against various bacterial strains being thoroughly investigated. This demonstrates the potential of these compounds in the development of new antimicrobial agents [Chandra et al., 2006].

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-phenylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2/c24-22-10-12-23(13-11-22)26-16-14-25(15-17-26)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-13H,14-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGCXBMFLIKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1'-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5659138.png)

![(1S*,5R*)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659146.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5659148.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5659150.png)

![3-(4-chlorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5659160.png)

![{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5659162.png)

![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5659168.png)

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659174.png)

![1,3-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indole-2-carboxamide](/img/structure/B5659175.png)

![(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5659178.png)

![2-(3,5-difluorobenzyl)-8-(1-pyrrolidinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659200.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5659207.png)

![4-methyl-2-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5659214.png)